Regioselective Advantage Over 4-Bromoresorcinol
5-Bromobenzene-1,3-diol is distinguished from its regioisomer 4-bromoresorcinol (CAS 6626-15-9) by the substitution position of the bromine atom, which dictates entirely different synthetic trajectories. While both isomers contain one bromine and two hydroxyl groups, the C5 substitution pattern in 5-bromoresorcinol positions the halogen between the two hydroxyls, whereas 4-bromoresorcinol places the bromine ortho to one hydroxyl and para to the other [1]. This positional difference translates to distinct reaction outcomes: 4-bromoresorcinol reacts with 2-ethoxyvinylphosphonic acid dichloroanhydride to yield a 9:1 mixture of bicyclic phosphonate structural isomers [2], whereas 5-bromoresorcinol serves as a defined Suzuki coupling partner for C5-arylation without generating regioisomeric mixtures .
| Evidence Dimension | Bromine substitution position and synthetic route applicability |
|---|---|
| Target Compound Data | C5 bromination (meta to both OH); C2 least reactive position in resorcinol series [1] |
| Comparator Or Baseline | 4-Bromoresorcinol (C4 bromination, ortho/para to OH); yields 9:1 isomer mixture with vinylphosphonate reagent [2] |
| Quantified Difference | Positional isomerism; target compound offers single reactive C5 site for cross-coupling vs comparator's multiple reactive sites |
| Conditions | Structural/positional analysis; 4-bromoresorcinol reaction conditions: 2-ethoxyvinylphosphonic acid dichloroanhydride |
Why This Matters
Procurement of the correct regioisomer determines whether downstream products are obtained as single isomers or complex mixtures requiring costly chromatographic separation.
- [1] Kiehlmann, E.; Lauener, R. W. Bromophloroglucinols and Their Methyl Ethers. Can. J. Chem. 1989, 67, 335–344. View Source
- [2] Khusainova, N. G. et al. Novel 4-chloro- or 4-bromoresorcinol-based bicyclic phosphonates. Phosphorus Sulfur Silicon Relat. Elem. 2018, product isomer ratio 9:1. View Source
